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Introduction
(r)-Ozanimod HCl (Zeposia®) is an oral, selective sphingosine-1-phosphate (S1P) receptor

modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3]

Its primary mechanism of action involves the inhibition of lymphocyte egress from lymphoid

tissues, such as lymph nodes, into the peripheral blood.[1][4] This sequestration of

lymphocytes reduces the number of circulating autoreactive immune cells that can migrate to

sites of inflammation, which is the basis for its therapeutic effect in autoimmune diseases like

multiple sclerosis (MS) and ulcerative colitis (UC).[1][5]

Flow cytometry is an essential tool for characterizing the pharmacodynamic effects of

Ozanimod by enabling precise quantification of various lymphocyte subpopulations in

peripheral blood.[6] This application note provides a detailed overview of the expected changes

in lymphocyte subsets following Ozanimod treatment, alongside a comprehensive protocol for

their analysis using multi-color flow cytometry.

Mechanism of Action
Ozanimod functionally antagonizes the S1P1 receptor on lymphocytes. Normally, the S1P

gradient between lymph nodes and blood directs lymphocyte egress. By binding to S1P1,
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Ozanimod causes the receptor to be internalized and degraded, rendering lymphocytes

unresponsive to the S1P gradient.[2] This effectively traps them within the lymph nodes,

leading to a rapid, dose-dependent, and reversible reduction in peripheral blood lymphocyte

counts.[1][2]
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Caption: Ozanimod blocks S1P1 receptors, inhibiting lymphocyte egress from lymph nodes.
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Pharmacodynamic Effects on Lymphocyte Subsets
Ozanimod treatment leads to a significant but differential reduction across various lymphocyte

subsets. It does not cause broad immunosuppression; instead, it selectively affects the

trafficking of specific cell types, particularly those reliant on the CCR7-S1P1 axis for circulation.

[7] Key subsets involved in immune surveillance are not significantly reduced.[8]

Summary of Changes:

T Cells (CD3+): A significant, dose-dependent reduction is observed.[7][9]

T Helper Cells (CD4+): Show a greater reduction compared to cytotoxic T cells.[7][10]

Cytotoxic T Cells (CD8+): Are reduced, but to a lesser extent than CD4+ T cells.[7][10]

Naive and Central Memory T Cells (CCR7+): These populations are preferentially reduced

by ≥90%, as their egress from lymph nodes is highly S1P1-dependent.[2][7]

Effector Memory T Cells (CCR7-): Show a much smaller reduction, preserving a key

component of immune surveillance.[7]

Regulatory Subsets: Th17 cells experience greater reductions than regulatory T cells

(Tregs).[7][10]

B Cells (CD19+): Show a profound, dose-dependent reduction of over 75% at therapeutic

doses.[7][8][9] Reductions are seen across naive, memory, and plasmablast subtypes.[8]

Other Leukocytes:

Natural Killer (NK) and NKT Cells: Levels are minimally affected.[7][8]

Monocytes: Counts remain largely unchanged.[7][8]

Data Presentation

The following tables summarize quantitative data from clinical studies on the effect of

Ozanimod on lymphocyte subsets.
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Table 1: Effect of Ozanimod (0.92 mg) on T and B Cell Subsets after 12 Weeks in Crohn's

Disease Patients[8][9]

Lymphocyte Subset Marker Profile
Median % Reduction from
Baseline

Total T Cells CD3+ -70.0%

T Helper (Th) Cells CD3+CD4+ -76.8%

Cytotoxic T (Tc) Cells CD3+CD8+ -45.4%

Total B Cells CD19+ -76.7%

Naive B Cells CD19+IgD+CD27- -74.1%

Memory B Cells CD19+IgD-CD27+ -81.7%

| Plasmablasts | CD19+CD20-IgD-CD27+CD38hi | -71.4% |

Table 2: Effect of Ozanimod (1 mg) on T Cell Memory Subsets after 85 Days in Relapsing MS

Patients[7][10][11]

Lymphocyte Subset Marker Profile
Mean % Reduction from
Baseline

CD4+ T Cells

Naive CD4+CCR7+ ≥90%

Central Memory CD4+CCR7+ > Effector Memory

Effector Memory CD4+CCR7- Minimal Reduction

CD8+ T Cells

Naive CD8+CCR7+ ≥90%

Central Memory CD8+CCR7+ > Effector Memory

| Effector Memory | CD8+CCR7- | Minimal Reduction |
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Experimental Protocols
Objective: To provide a standardized protocol for the immunophenotyping of major lymphocyte

subsets in whole blood from patients treated with (r)-Ozanimod HCl using multi-color flow

cytometry.

4.1. Experimental Workflow The overall process involves collecting a peripheral blood sample,

staining with a panel of fluorescently-conjugated antibodies, acquiring the data on a flow

cytometer, and analyzing the results using a defined gating strategy.

1. Whole Blood
Sample Collection

(EDTA tube)

2. Antibody Staining
(Surface & Intracellular)

3. Red Blood Cell
Lysis

4. Flow Cytometry
Acquisition

5. Data Analysis
(Gating & Quantification)
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(% and Absolute Counts)
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Caption: Standard workflow for flow cytometry analysis of lymphocyte subsets.

4.2. Materials and Reagents

Equipment: 8-12 color capable flow cytometer (e.g., BD FACSCanto™ II, Beckman Coulter

CytoFLEX).

Software: Flow cytometry analysis software (e.g., FlowJo™, Kaluza).

Consumables: 5 mL polystyrene flow cytometry tubes, micropipettes.

Reagents:

K2-EDTA blood collection tubes.

Red Blood Cell (RBC) Lysis Buffer (e.g., BD FACS™ Lysing Solution).

Cell Staining Buffer (e.g., PBS with 2% FBS).

Intracellular Staining Buffers (Fixation/Permeabilization solution, e.g., Foxp3/Transcription

Factor Staining Buffer Set).
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Fluorescently-conjugated monoclonal antibodies (see Table 3).

Compensation beads.

4.3. Recommended Antibody Panel This 10-color panel allows for the identification of T cells, B

cells, NK cells, and key T cell memory and regulatory subsets.

Table 3: Proposed 10-Color Antibody Panel

Marker Fluorochrome
Purpose / Cell Type
Identified

CD45 BV510
Pan-leukocyte marker for
lymphocyte gating

CD3 APC-H7 Pan T cell marker

CD4 PerCP-Cy5.5 T helper cells

CD8 APC Cytotoxic T cells

CD19 PE-Cy7 Pan B cell marker

CD16/56 PE NK cells

CCR7 FITC
Naive and Central Memory T

cells

CD45RA BV421
Naive and Effector Memory T

cells

CD25 BV786
Activated T cells, Regulatory T

cells

| FoxP3 | Alexa Fluor 647 | Regulatory T cells (intracellular) |

4.4. Staining Protocol (Per Tube)

Sample Collection: Collect peripheral blood into a K2-EDTA tube. Process within 24 hours.
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Antibody Cocktail: Prepare a master mix of the surface antibodies listed in Table 3 (all except

FoxP3) in cell staining buffer.

Surface Staining:

Add 100 µL of whole blood to a labeled flow cytometry tube.

Add the pre-titered antibody cocktail to the tube.

Vortex gently and incubate for 20 minutes at room temperature in the dark.

RBC Lysis:

Add 2 mL of 1X RBC Lysis Buffer to each tube.

Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.

Centrifuge at 400 x g for 5 minutes. Decant the supernatant.

Intracellular Staining (for Treg analysis):

Wash the cell pellet once with 2 mL of cell staining buffer.

Resuspend the pellet in 1 mL of Fixation/Permeabilization buffer. Incubate for 30-45

minutes at 4°C.

Wash cells with 1X Permeabilization Wash Buffer.

Add the anti-FoxP3 antibody. Incubate for 30 minutes at 4°C in the dark.

Wash once more with Permeabilization Wash Buffer.

Final Resuspension: Resuspend the final cell pellet in 300-400 µL of cell staining buffer.

Acquisition: Acquire samples on the flow cytometer immediately. Set up compensation using

single-stain controls.

4.5. Data Analysis and Gating Strategy A hierarchical gating strategy is crucial for accurate

identification of lymphocyte subsets. The recommended approach uses CD45 and side scatter
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(SSC) to create a pure lymphocyte gate.[12]
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Caption: Hierarchical gating strategy for identifying key lymphocyte subsets.
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Gating Steps:

Gate 1 (Singlets): Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward

Scatter Height (FSC-H) to exclude doublets.

Gate 2 (Leukocytes): From the singlet gate, create a plot of CD45 vs. Side Scatter (SSC-A)

to isolate the total leukocyte population (CD45+).[12]

Gate 3 (Lymphocytes): Within the leukocyte gate, identify lymphocytes based on their

characteristic bright CD45 expression and low SSC.[12][13]

Gate 4 (Main Subsets): From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+),

and NK cells (CD3- CD16/56+).

Gate 5 (T Cell Subsets): From the T cell gate, separate T helper cells (CD4+) and cytotoxic T

cells (CD8+).

Gate 6 (Memory Phenotype): On both CD4+ and CD8+ populations, use CCR7 and CD45RA

to define naive (CCR7+CD45RA+), central memory (CM, CCR7+CD45RA-), effector

memory (EM, CCR7-CD45RA-), and TEMRA (CCR7-CD45RA+) cells.

Gate 7 (Regulatory T Cells): From the CD4+ T cell gate, identify Tregs as CD25 bright and

FoxP3 positive.[14][15]

Data Interpretation
For each subset, report both the percentage of the parent population (e.g., %CD4+ of T cells)

and the absolute count (cells/µL). The absolute count is critical for assessing the

pharmacodynamic effect of Ozanimod. It is calculated by multiplying the percentage of a given

subset by the total lymphocyte count obtained from a hematology analyzer. A baseline (pre-

treatment) sample is essential for accurately determining the percentage reduction in cell

counts post-treatment.

Conclusion
The analysis of lymphocyte subsets by flow cytometry is a powerful and necessary method for

understanding the mechanism of action and monitoring the pharmacodynamic effects of (r)-
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Ozanimod HCl. Treatment results in a selective and reversible reduction of circulating T and B

cell subsets, particularly naive and central memory T cells, while largely sparing effector

memory cells and other innate immune cells.[7][8] The protocols and panels described here

provide a robust framework for researchers to accurately quantify these changes, aiding in the

clinical development and scientific investigation of S1P receptor modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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